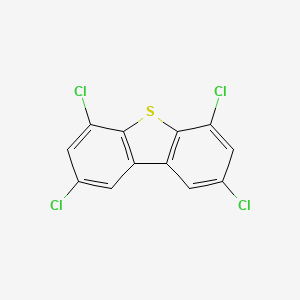

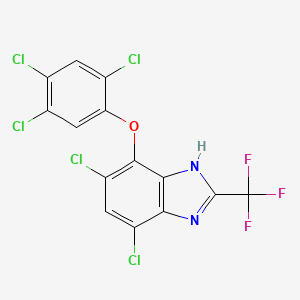

2,4,6,8-Tetrachlorodibenzothiophene

Descripción general

Descripción

2,4,6,8-Tetrachlorodibenzothiophene (2,4,6,8-TCDT) is a unique chemical contaminant that has been found in the Newark Bay Estuary . It’s a result of historic industrial activity along the estuary .

Synthesis Analysis

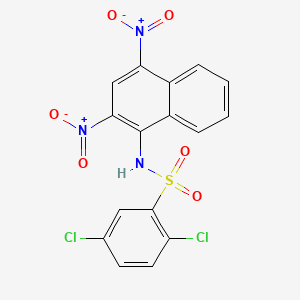

The probable source of 2,4,6,8-TCDT was the chlorination of phenol produced via the sulfonation method . Thiophenol, the major impurity in this type of phenol, was likely converted to 2,4,6,8-TCDT through one or more pathways during the production of 2,4-dichlorophenol, 2,4-dichlorophenoxyacetic acid (2,4-D), or 2,4,6-trichlorophenol .Aplicaciones Científicas De Investigación

Environmental Impact and Contamination

2,4,6,8-TCDT has been identified in various environmental contexts, particularly in aquatic environments and sediments. Studies suggest its presence in river sediments, such as those from the Passaic River in New Jersey, is likely due to industrial activities, including chemical manufacturing processes (Huntley, Wenning, Paustenbach, Wong, & Luksemburg, 1994). Additionally, the likely source of 2,4,6,8-TCDT in the Newark Bay Estuary has been attributed to the chlorination of phenol produced via the sulfonation method, indicating its connection to industrial chemical processes (Parette & Pearson, 2014).

Analytical and Detection Methods

Significant research has been conducted to develop methods for identifying and measuring 2,4,6,8-TCDT in environmental samples. For example, mass-profile monitoring in trace analysis has been used for identifying 2,4,6,8-TCDT in crab tissues collected from the Newark/Raritan Bay system, demonstrating its presence in the biological tissues of aquatic organisms (Cai, Giblin, Ramanujam, Gross, & Cristini, 1994).

Chemical Behavior and Environmental Risk

The sorption behavior of 2,4,6,8-TCDT on sediments and soils has been a topic of investigation, providing insights into its environmental behavior and potential ecological health risks. This includes studies on its sorption characteristics and mechanisms, as well as the influence of factors like pH and dissolved organic matter (Nian et al., 2022).

Formation and Synthesis

Research has also focused on understanding the formation pathways of 2,4,6,8-TCDT, including its synthesis and the conditions influencing its production. Studies on substituted dibenzothiophenes, including the synthesis and chromatographic analysis of various chloro-substituted derivatives, contribute to this understanding (Sinkkonen, Kolehmainen, Laihia, & Koistinen, 1993).

Safety and Hazards

While specific safety and hazard information for 2,4,6,8-TCDT was not found in the search results, it’s important to note that it is a chemical contaminant found in the environment . As with any chemical contaminant, exposure could potentially pose health risks, but the specific risks associated with 2,4,6,8-TCDT are not clearly defined in the available literature.

Direcciones Futuras

The future directions for research on 2,4,6,8-TCDT could include further investigation into its synthesis pathways, molecular structure, physical and chemical properties, and safety and hazards. Additionally, understanding its mechanism of action could provide valuable insights. More research is needed in these areas to fully understand this unique chemical contaminant .

Propiedades

IUPAC Name |

2,4,6,8-tetrachlorodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4S/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHNCYZIZUPLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(S2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158888 | |

| Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134705-49-0 | |

| Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134705490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

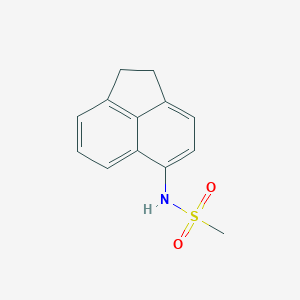

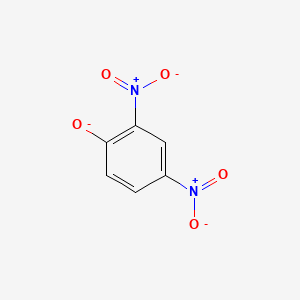

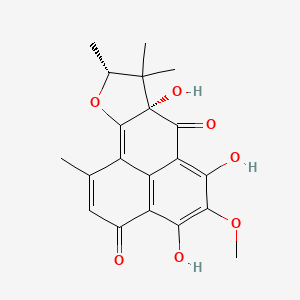

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential environmental risks associated with 2,4,6,8-Tetrachlorodibenzothiophene as highlighted by the research?

A: The research indicates that 2,4,6,8-Tetrachlorodibenzothiophene is present in the Newark Bay Estuary [] and has the potential to bioaccumulate in benthic marine species []. This raises concerns about its persistence in the environment and its potential to disrupt aquatic ecosystems. Further research is needed to understand the long-term ecological impact of this compound.

Q2: What future research directions are suggested by these studies regarding 2,4,6,8-Tetrachlorodibenzothiophene?

A: The identification of 2,4,6,8-Tetrachlorodibenzothiophene in the Newark Bay Estuary suggests a need to investigate its potential sources and pathways of release []. Additionally, the observed bioaccumulation in marine organisms [] necessitates further investigation into the potential toxicological effects of this compound on these organisms and the potential for biomagnification up the food chain.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)

![2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile](/img/structure/B1223054.png)

![3-(1,3-benzodioxol-5-ylmethyl)-4,10-dihydro-2H-[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B1223055.png)

![3-[[2-Benzofuranyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1223056.png)

![5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1223068.png)